Diethyl[(3,4-dimethylphenyl)amino]propanedioate
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Overview
Description
Diethyl[(3,4-dimethylphenyl)amino]propanedioate is an organic compound with a complex structure It is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dimethylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(3,4-dimethylphenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(3,4-dimethylphenyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Diethyl[(3,4-dimethylphenyl)amino]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl[(3,4-dimethylphenyl)amino]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl[(2,3-dimethylphenyl)amino]propanedioate
- Diethyl[(3,4-dimethoxyphenyl)amino]propanedioate
Uniqueness
Diethyl[(3,4-dimethylphenyl)amino]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
6939-60-2 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
diethyl 2-(3,4-dimethylanilino)propanedioate |
InChI |
InChI=1S/C15H21NO4/c1-5-19-14(17)13(15(18)20-6-2)16-12-8-7-10(3)11(4)9-12/h7-9,13,16H,5-6H2,1-4H3 |
InChI Key |
GTKWBWOLLYGURN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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